molecular formula C14H13ClN2O2 B1458673 Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate CAS No. 1648864-48-5

Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate

Cat. No. B1458673
M. Wt: 276.72 g/mol
InChI Key: VWMMXQHUPLLXBU-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate” is a chemical compound with the IUPAC name “methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate” and an InChI code of "1S/C8H9ClN2O2/c1-5-3-6 (4-7 (12)13-2)10-11-8 (5)9/h3H,4H2,1-2H3" . It has a molecular weight of 200.62 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C8H9ClN2O2/c1-5-3-6 (4-7 (12)13-2)10-11-8 (5)9/h3H,4H2,1-2H3" . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of synthetic chemistry has led to the development of novel compounds with potential applications in material science and as intermediates for further chemical transformations. For instance, the study by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a complex compound derived from pyridine and triazole, showcasing the versatility of related compounds in forming complexes with metals such as mercury (Hg), which can be pivotal in materials science and catalysis (Castiñeiras, García-Santos, & Saa, 2018).

Biological and Pharmacological Activities

Several studies have synthesized and evaluated the biological activities of compounds structurally similar to "Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate". These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

  • Antibacterial and Antifungal Activities: Desai et al. (2001) synthesized novel thiazolidines, azetidines, and imidazolines, demonstrating significant in vitro growth inhibitory activity against microbes such as E. coli, S. aureus, and S. typhi (Desai, Dave, Shah, & Vyas, 2001). This highlights the potential of related compounds in the development of new antimicrobial agents.

  • Anticancer Activities: The synthesis and biological screening of carbazole conjugates by Verma, Awasthi, & Jain (2022) illustrate the potential anticancer properties of these compounds. The study indicates that these novel compounds exhibit promising activity against certain cancer cell lines, suggesting their potential use in cancer therapy (Verma, Awasthi, & Jain, 2022).

Herbicidal Activity

The search for novel herbicides has also led to the exploration of compounds with structural similarities to "Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate". Zhou et al. (2010) synthesized phenyl and benzoxazinyl pyrazole derivatives, finding that some compounds exhibited high bioactivity against weeds, demonstrating the potential of these compounds as herbicides (Zhou, Xue, Wang, & Qu, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H313, H315, and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 2-[2-chloro-4-(5-methylpyridazin-3-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-5-13(17-16-8-9)11-4-3-10(12(15)6-11)7-14(18)19-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMMXQHUPLLXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C2=CC(=C(C=C2)CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-(5-methylpyridazin-3-yl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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